molecular formula C9H6BrNO B586960 4-(2-Bromoacetyl)benzonitrile-d4 CAS No. 1794793-46-6

4-(2-Bromoacetyl)benzonitrile-d4

Cat. No.: B586960
CAS No.: 1794793-46-6
M. Wt: 228.081
InChI Key: LJANCPRIUMHGJE-RHQRLBAQSA-N
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Description

4-(2-Bromoacetyl)benzonitrile-d4 is a deuterated derivative of 4-(2-Bromoacetyl)benzonitrile. This compound is characterized by the presence of a bromoacetyl group attached to a benzonitrile ring, with four deuterium atoms replacing the hydrogen atoms. It is primarily used in scientific research due to its unique properties and applications in various fields.

Biochemical Analysis

Biochemical Properties

4-(2-Bromoacetyl)benzonitrile-d4 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is particularly known for its involvement in the synthesis of STA-5312, a potent microtubule inhibitor . The compound interacts with microtubules, inhibiting their polymerization and thus affecting cell division. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with microtubules and other biomolecules. The compound binds to the tubulin subunits of microtubules, preventing their polymerization and leading to the destabilization of the microtubule network . This inhibition of microtubule dynamics results in cell cycle arrest and apoptosis. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or modification of protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but should be protected from light to prevent degradation . Over time, the degradation of this compound can lead to a decrease in its efficacy and potency. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell division and induction of apoptosis in in vitro and in vivo models.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoacetyl)benzonitrile-d4 typically involves the bromination of 4-acetylbenzonitrile followed by deuteration. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques and equipment is essential to achieve high yields and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetyl)benzonitrile-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Bromoacetyl)benzonitrile-d4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to act as a labeling agent.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromoacetyl)benzonitrile-d4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds. The deuterium atoms can also enhance the stability and alter the physical properties of the compound, making it valuable in various research applications .

Properties

IUPAC Name

4-(2-bromoacetyl)-2,3,5,6-tetradeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJANCPRIUMHGJE-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)CBr)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of para-cyanoacetophenone (52 g, 0.36 mol) in chloroform (520 ml) and 48% HBr (5.2 ml), a solution of bromine (19.3 ml) in chloroform (52 ml) was added dropwise over a period of 20 min. The mixture was stirred for 3 h at room temperature and neutralized to pH7 with sat. NaHCO3. The organic layer was washed with sat. NaCl and dried over anhydrous Na2SO4 and concentrated. The residue was chromatographed on silica gel (AcOEt/n-hexane=1/3 as an eluent) and recrystallized to obtain 2-bromo-4′-cyanoacetophenone as a colourless plate (23.4 g, 29%).
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
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Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
19.3 mL
Type
reactant
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Quantity
52 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Acetylbenzonitrile (14.5 g, 100 mmol) was dissolved in anhydrous ether (150 ml). Aluminium chloride (catalytic amount) was added to the solution. Bromine (5.1 ml, 100 mmol) was added dropwise at room temperature and the solution stirred for 1/2 h. A precipitate formed and was collected and dried to yield p-cyanophenacyl bromide, m.p. 85°-86° C. (19.34 g, 86%); δH (CDCl3) 7.80 and 8.10 (4H, ABq, aryl), 4.45 (2H, s, CH2).
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-cyanoacetophenone (11.32 g, 77.98 mmol) in dichloromethane (200 mL) was added bromine (4.00 mL, 78.0 mmol) dropwise at room temperature. After stirring several minutes, the reaction mixture was washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 4-cyanophenacyl bromide (17.73 g) as a white solid.
Quantity
11.32 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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